molecular formula C16H20IN3O3 B6140892 N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Katalognummer B6140892
Molekulargewicht: 429.25 g/mol
InChI-Schlüssel: MUVCDZNPSFVAIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DIPA is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have antiviral effects against various viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to target specific cells and tissues, its anti-inflammatory, anti-cancer, and anti-viral properties, and its potential as a drug delivery system. However, N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One potential direction is the optimization of the synthesis method to yield higher purity and higher yield. Another potential direction is the further study of the mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, including the identification of its molecular targets. Additionally, future studies could focus on the potential applications of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in the treatment of specific diseases, such as cancer and viral infections. Finally, future studies could investigate the potential of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide as a drug delivery system for targeted therapies.
Conclusion:
In conclusion, N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, or N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases. While N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, it also has some limitations, and there are several future directions for its study.

Synthesemethoden

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be synthesized through various methods, including the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)acetamide in the presence of a coupling agent, or the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with N-(3,4-dimethoxybenzyl)amine in the presence of an activating agent. The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been optimized to yield high purity and high yield.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied extensively in scientific research due to its potential applications in the field of medicine. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammation. N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has also been studied as a potential drug delivery system due to its ability to target specific cells and tissues.

Eigenschaften

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20IN3O3/c1-10-16(17)11(2)20(19-10)9-15(21)18-8-12-5-6-13(22-3)14(7-12)23-4/h5-7H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVCDZNPSFVAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=C(C=C2)OC)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.